6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include condensation reactions, multicomponent reactions, and oxidative coupling . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents to convert nitro groups to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds using catalysts.
Scientific Research Applications
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,5-a]pyridine: Known for its applications in agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in organic synthesis and drug development.
Imidazo[1,2-a]pyridine: Recognized for its wide range of applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-2-7-18-21-19(15-3-5-16(6-4-15)24(25)26)17(23(18)12-14)13-22-10-8-20-9-11-22/h2-7,12,20H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYSUAXJDWILEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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